Technical Guide: (5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine Hydrochloride
Technical Guide: (5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine Hydrochloride
CAS: 54903-88-7 Synonyms: 1-Hydrazino-5,6,7,8-tetrahydronaphthalene hydrochloride; 1-Tetralylhydrazine HCl Document Type: Technical Whitepaper & Experimental Protocol Version: 2.0 (Scientific Review)
Executive Summary: The Tetralin Scaffold in Medicinal Chemistry
(5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride is a specialized bicyclic building block used primarily in the synthesis of fused heterocyclic systems. Unlike simple phenylhydrazines, the attached saturated six-membered ring (the "tetralin" moiety) imparts unique steric and lipophilic properties to downstream pharmacophores.
In drug discovery, this core is a critical intermediate for:
-
Fused Indole Synthesis: Via the Fischer Indole reaction, it yields 6,7,8,9-tetrahydro-1H-benzo[g]indoles , a scaffold found in high-affinity ligands for Melatonin (MT1/MT2) and Serotonin (5-HT) receptors.
-
Potassium Channel Modulators: It serves as the amine donor in the synthesis of diarylamine openers such as BL-1249 , used in urological research.
-
Kinase Inhibition: The bulky, hydrophobic tetralin tail is often exploited to fill hydrophobic pockets in ATP-binding sites.
This guide provides a validated workflow for the synthesis, characterization, and application of this compound, moving beyond catalog specifications to actionable experimental logic.
Chemical Specifications & Handling
| Property | Specification |
| Molecular Formula | C₁₀H₁₄N₂[1] · HCl |
| Molecular Weight | 198.69 g/mol |
| Appearance | Off-white to pale pink crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar organics (Hexane, Et₂O) |
| Melting Point | >200 °C (decomposition often observed) |
| Storage | 2–8 °C, Hygroscopic, store under Argon/Nitrogen |
| Stability | Sensitive to oxidation; free base oxidizes rapidly to azo compounds in air. |
Safety Advisory: Hydrazines are potential genotoxins and skin sensitizers. All procedures below must be performed in a fume hood with double-gloving (Nitrile/Laminate).
Core Synthesis Protocol: Diazotization-Reduction Sequence
The most robust route to CAS 54903-88-7 is the reduction of the corresponding diazonium salt derived from 5,6,7,8-tetrahydronaphthalen-1-amine. This method avoids the impurities associated with nucleophilic substitution on halogenated tetralins.
Reaction Logic[2]
-
Diazotization: The amine is converted to the diazonium electrophile (
) using sodium nitrite in HCl. -
Reduction: The diazonium species is reduced to the hydrazine (
) using Stannous Chloride ( ) or Sodium Sulfite ( ). Note: The SnCl₂ method is preferred for laboratory scale (<50g) due to cleaner isolation of the hydrochloride salt.
Step-by-Step Methodology
Reagents:
-
5,6,7,8-Tetrahydronaphthalen-1-amine (1.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Stannous Chloride Dihydrate (
, 2.5 eq)
Protocol:
-
Amine Solubilization: In a 3-neck flask, dissolve 10.0 g of 5,6,7,8-tetrahydronaphthalen-1-amine in 50 mL of concentrated HCl. Cool the suspension to -5 °C using an ice/salt bath. Mechanical stirring is required as the hydrochloride salt of the amine may precipitate, forming a thick slurry.
-
Diazotization: Dissolve Sodium Nitrite (1.1 eq) in minimal water. Add this solution dropwise to the amine slurry, maintaining the internal temperature below 0 °C .
-
Checkpoint: The mixture should become a clear, dark solution. Test with starch-iodide paper (instant blue/black indicates excess nitrite).
-
-
Reduction: In a separate vessel, dissolve
in concentrated HCl and cool to -5 °C. Rapidly add the cold diazonium solution to the stannous chloride solution with vigorous stirring.-
Observation: A heavy precipitate (the hydrazine double salt) will form immediately.
-
-
Isolation: Allow the mixture to stand at 4 °C for 2 hours. Filter the solid and wash with cold dilute HCl, followed by cold ethanol.
-
Salt Exchange (Optional but Recommended): The tin double salt is toxic. Suspend the solid in 10% NaOH (to liberate free base), extract with diethyl ether, dry over
, and precipitate the pure hydrochloride salt by adding 4M HCl in Dioxane.
Synthesis Pathway Visualization
Figure 1: Synthetic workflow from amine precursor to hydrazine hydrochloride salt.
Application: Fischer Indole Synthesis[2][5][6][7][8]
The primary utility of CAS 54903-88-7 is the construction of the benzo[g]indole skeleton. This reaction involves the condensation of the hydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement.[4][5]
Strategic Value
Using this specific hydrazine allows the "pre-installation" of the saturated ring, avoiding difficult hydrogenation steps later in the synthesis. This is vital for creating rigidified analogs of tryptamine.
Validated Protocol (Benzo[g]indole Formation)
Reagents:
-
(5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine HCl (1.0 eq)
-
Ethyl Pyruvate (1.1 eq) - Example ketone for indole-2-carboxylate synthesis
-
Polyphosphoric Acid (PPA) or
in Ethanol
Workflow:
-
Hydrazone Formation: Reflux the hydrazine and ethyl pyruvate in ethanol for 2 hours.
-
Validation: TLC should show disappearance of the hydrazine (ninhydrin stain).
-
Isolation: Cool to precipitate the hydrazone intermediate.
-
-
Cyclization: Mix the dried hydrazone with PPA (10 parts w/w) and heat to 100–110 °C for 1 hour.
-
Quenching: Pour the hot reaction mixture onto crushed ice. The crude indole will precipitate as a solid.
Reaction Mechanism Diagram
Figure 2: Fischer Indole Synthesis pathway converting the hydrazine to a benzo[g]indole.
Quality Control & Self-Validation
To ensure the integrity of the hydrazine hydrochloride before use in sensitive steps (like metal-catalyzed cross-couplings), perform the following checks:
-
Proton NMR (
or ):-
Look for the aromatic signals of the tetralin ring (3 protons, multiplet ~6.8–7.2 ppm).
-
Verify the aliphatic methylene protons (4 multiplets, ~1.7–2.8 ppm).
-
Critical Check: Absence of the sharp singlet of the diazonium salt or broad peaks of oxidized azo-dimers.
-
-
Solubility Test:
-
Dissolve 10 mg in 1 mL water. The solution should be clear and colorless. Turbidity suggests oxidation to the free azo compound.
-
-
Chloride Content:
-
Perform a gravimetric AgNO₃ titration to confirm the mono-hydrochloride stoichiometry (Cl content ~17.8%).
-
References
-
Fischer Indole Synthesis Mechanism & Scope
-
Synthesis of Tetralin-Based GPCR Ligands
-
Source: "Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists."[9] Bioorganic & Medicinal Chemistry, 2011.
- Context: Demonstrates the utility of tetralin amines/hydrazines in designing receptor antagonists.
-
-
Potassium Channel Openers (BL-1249)
-
Source: "BL-1249 [(5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine]: a putative potassium channel opener."[10] Journal of Pharmacology and Experimental Therapeutics, 2005.
- Context: Specific application of the 1-tetralyl amine/hydrazine scaffold in bioactive molecules.
-
-
General Hydrazine Synthesis (Organic Syntheses)
Sources
- 1. (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride | C10H15ClN2 | CID 139600911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BL-1249 [(5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine]: a putative potassium channel opener with bladder-relaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
